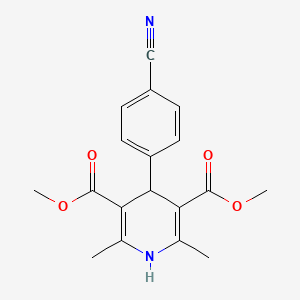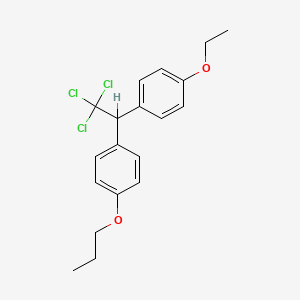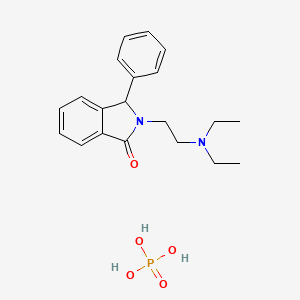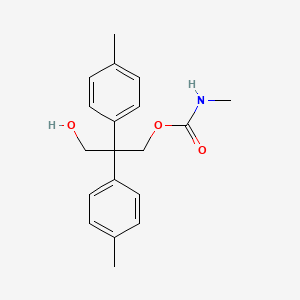
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique structure and properties, which make it valuable for specific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester typically involves the reaction of methyl carbamate with 3-hydroxy-2,2-di-p-tolylpropyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester bond. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of products, ensuring a steady state of production.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at 50-70°C.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are alcohols.
Substitution: The major products are substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of drugs for the treatment of neurological disorders.
Industry: Used as an intermediate in the production of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester involves the inhibition of enzymes by forming a covalent bond with the active site. This covalent bond prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The molecular targets include enzymes like acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, methyl-, 3-hydroxy-2,2-dimethylpropyl ester
- Carbamic acid, ethyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester
- Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylbutyl ester
Uniqueness
Carbamic acid, methyl-, 3-hydroxy-2,2-di-p-tolylpropyl ester is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its ability to inhibit specific enzymes makes it valuable for research in enzyme inhibition and drug development.
Eigenschaften
CAS-Nummer |
25384-60-5 |
|---|---|
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
[3-hydroxy-2,2-bis(4-methylphenyl)propyl] N-methylcarbamate |
InChI |
InChI=1S/C19H23NO3/c1-14-4-8-16(9-5-14)19(12-21,13-23-18(22)20-3)17-10-6-15(2)7-11-17/h4-11,21H,12-13H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
WNPSVNKFQVAULY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CO)(COC(=O)NC)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


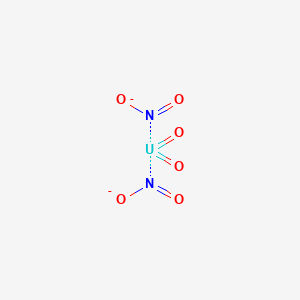
![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)

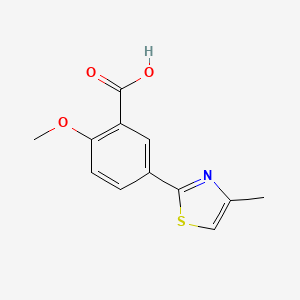
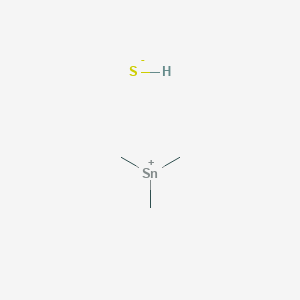
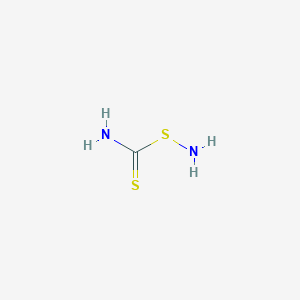
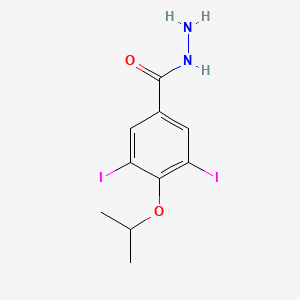
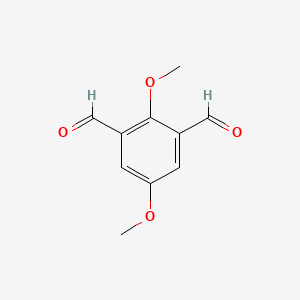
![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
